molecular formula C20H18O4 B5517304 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one

Cat. No.: B5517304
M. Wt: 322.4 g/mol
InChI Key: DNAYCAOJDZXWSU-UHFFFAOYSA-N
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Description

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its chromenone core structure, which is substituted with a 2-oxo-2-phenylethoxy group at the 7-position and a propyl group at the 4-position. The molecular formula of this compound is C20H18O4, and it has a molecular weight of 322.36 g/mol .

Scientific Research Applications

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one typically involves the reaction of 4-propyl-2H-chromen-2-one with 2-bromoacetophenone in the presence of a base such as potassium carbonate in acetone. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The phenylethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties can help neutralize free radicals, reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-oxo-2-phenylethoxy)-4-phenylchromen-2-one
  • 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4-one
  • 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Uniqueness

7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4-position and the phenylethoxy group at the 7-position differentiates it from other chromenone derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

IUPAC Name

7-phenacyloxy-4-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-2-6-15-11-20(22)24-19-12-16(9-10-17(15)19)23-13-18(21)14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAYCAOJDZXWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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